3-(4-Methoxyphenyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its primary application was in dissolving gallstones composed of cholesterol.
- Unfortunately, it is no longer available in the United States .
- The drug was administered via injection through a catheter into the bile duct.
- Common adverse effects included mild abdominal or stomach pain and a burning sensation.
Monoctanoin Component C: , is a monoglyceride used for specific medical purposes.
Preparation Methods
- The major component is glycerol 1-octanoate.
- It can be prepared from coconut oil .
- specific synthetic routes and reaction conditions are not widely documented.
Synthesis: Monoctanoin Component C is a semisynthetic mixture of mono- and di-glycerides of octanoic and decanoic acids.
Chemical Reactions Analysis
- These may include oxidation, reduction, and substitution reactions.
Reactions: While detailed information on specific reactions is limited, monoctanoin likely undergoes typical glyceride reactions.
Common Reagents:
Major Products: The products formed from these reactions would depend on the specific conditions and reactants.
Scientific Research Applications
Medical Use: Monoctanoin Component C was primarily used as a cholelitholytic agent to dissolve cholesterol gallstones.
Other Applications: Unfortunately, comprehensive scientific research beyond gallstone treatment is scarce in the available literature.
Mechanism of Action
Targets: The exact molecular targets remain unclear.
Pathways: Further research is needed to elucidate the pathways through which monoctanoin exerts its effects.
Comparison with Similar Compounds
Uniqueness: While detailed comparisons are lacking, monoctanoin’s uniqueness lies in its specific application for gallstone dissolution.
Similar Compounds: Other monoglycerides and glycerides may share structural similarities, but their distinct properties require further investigation.
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQOADVWOLSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395151 |
Source
|
Record name | 3-(4-methoxyphenyl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121670-33-5 |
Source
|
Record name | 3-(4-methoxyphenyl)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.